Isavuconazonium

Description

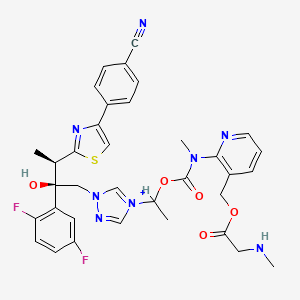

Structure

2D Structure

Properties

Key on ui mechanism of action |

Isavuconazonium sulfate is the prodrug of isavuconazole, an azole antifungal. Isavuconazole inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by inhibiting cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p). This enzyme is responsible for the conversion of lanosterol to ergosterol. An accumulation of methylated sterol precursors and a depletion of ergosterol within the fungal cell membrane weaken the membrane structure and function. Mammalian cell demethylation is less sensitive to isavuconazole inhibition. |

|---|---|

CAS No. |

742049-41-8 |

Molecular Formula |

C35H35F2N8O5S+ |

Molecular Weight |

717.8 g/mol |

IUPAC Name |

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate |

InChI |

InChI=1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1 |

InChI Key |

RSWOJTICKMKTER-QXLBVTBOSA-N |

SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |

Other CAS No. |

742049-41-8 |

Synonyms |

BAL 8557 BAL-8557 BAL8557 Cresemba isavuconazole isavuconazonium sulfate |

Origin of Product |

United States |

Foundational & Exploratory

Isavuconazonium Against Aspergillus: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism by which isavuconazonium exerts its antifungal activity against Aspergillus species, a genus of filamentous fungi responsible for the life-threatening infection invasive aspergillosis. This document details the core biochemical interactions, summarizes key quantitative efficacy data, outlines established experimental protocols for its study, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action

This compound sulfate is a water-soluble prodrug that is rapidly and almost completely hydrolyzed by plasma esterases to its active moiety, isavuconazole, following administration.[1][2] Isavuconazole is a broad-spectrum triazole antifungal agent that targets the fungal cell membrane's integrity by disrupting the biosynthesis of ergosterol, an essential sterol component analogous to cholesterol in mammalian cells.[1][3]

The primary molecular target of isavuconazole is the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the cyp51 gene.[3][4] Aspergillus fumigatus possesses two essential and functionally redundant isoforms of this enzyme, CYP51A and CYP51B.[5] Isavuconazole binds to the heme iron atom in the active site of these enzymes, potently inhibiting their function.[2] This inhibition blocks the demethylation of lanosterol (or eburicol in Aspergillus), a critical step in the ergosterol biosynthesis pathway.[1][6]

The consequences of this enzymatic blockade are twofold:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to impaired function of membrane-bound enzymes and transport systems.[3]

-

Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase leads to the accumulation of methylated sterol precursors, such as 14-α-methylated sterols.[5][7] These aberrant sterols integrate into the fungal membrane, further disrupting its structure and function, increasing permeability, and ultimately leading to fungal cell death.[1][6]

Isavuconazole exhibits fungicidal activity against Aspergillus species.[6] Its chemical structure includes a unique side arm that is thought to enhance its binding affinity and orientation within the fungal CYP51 protein's binding pocket, contributing to its broad spectrum of activity.[2][3]

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the ergosterol biosynthesis pathway in Aspergillus and the specific point of inhibition by isavuconazole.

Quantitative Data

The in vitro potency of isavuconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against fungal isolates and the half-maximal inhibitory concentration (IC₅₀) against its target enzyme.

In Vitro Susceptibility (MIC)

MIC values represent the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following tables summarize the MIC distributions for isavuconazole against common Aspergillus species.

| Aspergillus Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| A. fumigatus | 702 | - | 1 | - | [3] |

| A. flavus | - | 1 | 1 | - | [6] |

| A. niger | - | 1 | 4 | - | [6] |

| A. terreus | - | 0.25-1 | 0.39-4 | - | [6] |

Enzyme Inhibition (IC₅₀)

IC₅₀ values measure the concentration of a drug required to inhibit 50% of the activity of a specific enzyme. This provides a direct measure of the drug's potency against its molecular target.

| Enzyme Target | Substrate | Isavuconazole IC₅₀ (µM) | Voriconazole IC₅₀ (µM) | Reference |

| Recombinant A. fumigatus CYP51A | Eburicol | 0.21 ± 0.05 | 0.09 ± 0.02 | [7] |

| Recombinant A. fumigatus CYP51B | Eburicol | 0.45 ± 0.09 | 0.24 ± 0.02 | [7] |

| Homo sapiens CYP51 | Lanosterol | 25 ± 3 | 112 ± 27 | [5][7] |

Note: The higher IC₅₀ value against human CYP51 demonstrates the selectivity of isavuconazole for the fungal enzyme.

Experimental Protocols

The characterization of isavuconazole's mechanism of action relies on standardized in vitro and in vivo experimental procedures.

Antifungal Susceptibility Testing

The in vitro activity of isavuconazole against Aspergillus is determined using standardized broth microdilution methods.

Method: CLSI M38-A2 Broth Microdilution[8][9][10]

-

Isolate Preparation: Aspergillus isolates are cultured on potato dextrose agar for 3-7 days to encourage sporulation. Conidia are harvested and suspended in a sterile saline solution containing 0.05% Tween 80.

-

Inoculum Adjustment: The conidial suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in the test wells.

-

Microdilution Plate Preparation: Isavuconazole is serially diluted (2-fold) in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates. Final drug concentrations typically range from 0.015 to 16 µg/mL.

-

Inoculation and Incubation: Each well is inoculated with the adjusted fungal suspension. Plates are incubated at 35°C for 48 hours.

-

MIC Determination: The MIC is determined as the lowest drug concentration that causes complete visual inhibition of growth compared to the drug-free growth control well.

Note: The EUCAST E.Def 9.3.2 method is an alternative standard with variations in media (RPMI + 2% glucose) and inoculum size (~10⁵ CFU/mL).[11][12]

Ergosterol Quantification Assay

To confirm that isavuconazole disrupts the ergosterol pathway, the total ergosterol content in treated fungal cells is quantified.

Method: Ergosterol Extraction and HPLC Analysis[13][14]

-

Fungal Culture and Treatment: Aspergillus mycelia are grown in a suitable liquid medium and then exposed to sub-inhibitory concentrations of isavuconazole for a defined period (e.g., 18-24 hours).

-

Saponification: Mycelia are harvested, dried, and weighed. A 25% alcoholic potassium hydroxide solution is added, and the mixture is incubated at 85°C for 1 hour to saponify cellular lipids.

-

Sterol Extraction: After cooling, sterile water and n-heptane (or a chloroform:methanol mixture) are added. The mixture is vortexed vigorously, and the organic (upper) layer containing non-saponifiable lipids (sterols) is collected.[14]

-

Purification (Optional): The extract can be further purified using Solid-Phase Extraction (SPE) to remove interfering compounds.[13]

-

HPLC Analysis: The extracted sterols are dried, reconstituted in a suitable solvent (e.g., isopropanol or methanol), and injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a photodiode array (PDA) detector.

-

Quantification: Ergosterol is identified by its characteristic absorption spectrum (peak at ~282 nm) and retention time compared to a pure ergosterol standard. The concentration is calculated from a standard curve. A reduction in ergosterol content in isavuconazole-treated samples compared to controls confirms the drug's mechanism of action.

In Vivo Efficacy Model

The efficacy of isavuconazole is validated in vivo using an immunocompromised murine model of invasive aspergillosis.

Method: Murine Model of Invasive Pulmonary Aspergillosis[15][16][17]

-

Immunosuppression: Mice (e.g., BALB/c) are rendered neutropenic through intraperitoneal injections of cyclophosphamide and corticosteroids (e.g., cortisone acetate) on specific days before and after infection.[16][17]

-

Infection: Immunosuppressed mice are infected with a suspension of A. fumigatus conidia via intranasal instillation, aerosol inhalation, or intravenous (tail vein) injection.[16][18]

-

Treatment: Treatment with this compound sulfate (administered orally or intravenously) or a vehicle control is initiated at a set time post-infection (e.g., 24 hours). Dosing regimens can be varied to study pharmacokinetic/pharmacodynamic (PK/PD) relationships.[15]

-

Endpoint Evaluation: Key endpoints are measured, including:

-

Survival: Mice are monitored daily, and survival curves are generated.

-

Fungal Burden: At specific time points, organs (lungs, kidneys, brain) are harvested, homogenized, and the fungal burden is quantified by counting colony-forming units (CFU) on agar plates or by quantitative PCR (qPCR) of fungal DNA.[18]

-

Histopathology: Organ tissues are fixed, sectioned, and stained to visualize fungal elements and tissue damage.

-

Experimental and Logical Workflows

The preclinical evaluation of an antifungal agent like isavuconazole follows a logical progression from in vitro characterization to in vivo validation.

Mechanisms of Resistance

Resistance to azole antifungals, including isavuconazole, in Aspergillus fumigatus is an emerging clinical concern. The primary mechanism involves alterations in the target enzyme, CYP51A.

-

Target Site Mutations: Point mutations in the cyp51A gene can lead to amino acid substitutions that reduce the binding affinity of isavuconazole to the enzyme. While some mutations confer resistance to multiple azoles, patterns of cross-resistance can be variable. For example, isolates with L98H, G138, and G434C mutations often show elevated MICs to isavuconazole, whereas isolates with the G54 mutation may remain more susceptible to isavuconazole compared to other azoles.[6][19]

-

Promoter Modifications: Tandem repeats (e.g., TR₃₄, TR₄₆) in the promoter region of the cyp51A gene can lead to its overexpression. This increased production of the target enzyme requires higher concentrations of the drug to achieve effective inhibition. These promoter modifications are often coupled with point mutations (e.g., TR₃₄/L98H).[20]

Routine antifungal susceptibility testing is recommended for clinical isolates, especially in cases of treatment failure, to detect the emergence of resistant strains.[19]

References

- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 14. benchchem.com [benchchem.com]

- 15. Pharmacodynamics of isavuconazole in an Aspergillus fumigatus mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy of Ebselen Against Invasive Aspergillosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. In Vitro Activity of Isavuconazole and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Isavuconazole Prodrug Conversion in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis. It is administered as a water-soluble prodrug, isavuconazonium sulfate, which allows for both intravenous and oral formulations.[1][2] This technical guide provides an in-depth overview of the conversion process of the this compound sulfate prodrug to its active moiety, isavuconazole, within the plasma.

The use of a prodrug strategy for isavuconazole overcomes the poor aqueous solubility of the active drug, facilitating intravenous administration without the need for cyclodextrin vehicles, which have been associated with nephrotoxicity.[1] Upon entering the systemic circulation, this compound sulfate undergoes rapid and extensive conversion to isavuconazole and an inactive cleavage product.[3][4] Understanding the kinetics and mechanisms of this conversion is critical for predicting the pharmacokinetic profile of isavuconazole and ensuring optimal therapeutic outcomes.

The Conversion Process: A Rapid Enzymatic Hydrolysis

The conversion of this compound sulfate to isavuconazole is a hydrolytic process catalyzed by plasma esterases.[2][5] In vitro studies have identified butylcholinesterase as the predominant enzyme responsible for this rapid cleavage.[3][6]

The prodrug, this compound, consists of the active isavuconazole molecule linked to a side chain via an ester bond. Plasma esterases cleave this bond, releasing isavuconazole and an inactive, water-soluble cleavage product known as BAL8728.[4] This conversion is highly efficient, with over 99% of the prodrug being converted to the active metabolite in humans.[7]

The chemical transformation can be visualized as follows:

References

- 1. Two Phase 1, Open-Label, Mass Balance Studies to Determine the Pharmacokinetics of 14 C-Labeled this compound Sulfate in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Studies on the inhibitory effect of isavuconazole on flumatinib metabolism in vitro and in vivo [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Solubility of Isavuconazonium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and solubility of isavuconazonium, a crucial prodrug for the broad-spectrum antifungal agent, isavuconazole.

Chemical Structure and Properties

This compound is a second-generation triazole antifungal agent.[1] It is administered as a water-soluble prodrug, this compound sulfate, which is rapidly and almost completely converted to the active moiety, isavuconazole, by plasma esterases.[2] This conversion also produces a pharmacologically inactive cleavage product.[2] The high water solubility of the this compound formulation allows for intravenous administration without the need for a cyclodextrin vehicle, which has been associated with nephrotoxicity in other intravenous antifungal formulations.[1]

The chemical structure of this compound comprises an N-(3-acetoxypropyl)-N-methylamino-carboxymethyl group linked via an ester moiety to the triazole nitrogen of isavuconazole.[3]

Chemical Formula: C₃₅H₃₅F₂N₈O₅S⁺[1]

IUPAC Name: [2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]-3-pyridinyl]methyl 2-(methylamino)acetate[1][4]

Below is a diagram illustrating the conversion of the prodrug this compound to its active form, isavuconazole.

Solubility Profile

This compound sulfate was specifically designed as a water-soluble prodrug to overcome the low aqueous solubility of isavuconazole.[1][5] The solubility of this compound sulfate and its active form, isavuconazole, in various solvents is summarized below.

| Compound | Solvent | Solubility | Reference |

| This compound Sulfate | Water (pH 2.1-7.0) | > 1 g/mL (highly soluble) | [5] |

| DMSO | ~20 mg/mL, 100 mg/mL, 175 mg/mL (Need ultrasonic) | [6][7][8] | |

| Ethanol | ~10 mg/mL, 100 mg/mL | [6][7] | |

| 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL | [6] | |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL | [9] | |

| Isavuconazole | Water | Insoluble | [10] |

| Buffer pH 7.4 | 6.7 x 10⁻⁶ mol/L | [11] | |

| Buffer pH 2.0 | Varies with temperature | [11] | |

| Buffer pH 1.2 | Varies with temperature | [11] | |

| DMSO | 87 mg/mL | [10] | |

| Ethanol | 87 mg/mL | [10] | |

| 1-Propanol | Varies with temperature | [11] | |

| 1-Octanol | Varies with temperature | [11] | |

| Hexane | Varies with temperature | [11] |

Experimental Protocols for Solubility Determination

A common method for determining the solubility of a compound is the isothermal saturation method . The general steps involved in this method are outlined below.

Objective: To determine the saturation solubility of this compound or isavuconazole in a specific solvent at a constant temperature.

Materials:

-

This compound sulfate or Isavuconazole

-

Selected solvent (e.g., water, buffer, DMSO, ethanol)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The container is placed in a thermostatic shaker or water bath set to the desired temperature and agitated for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical range of the measurement instrument.

-

Quantification: The concentration of the compound in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated by taking into account the dilution factor.

The following diagram illustrates the experimental workflow for determining solubility.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Isavuconazole, the active form of this compound, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][10] This enzyme is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[1] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.[1][10]

The signaling pathway for the mechanism of action is depicted below.

References

- 1. This compound | C35H35F2N8O5S+ | CID 6918606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Sulfate | C35H36F2N8O9S2 | CID 72196309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound sulfate (BAL8557) |triazole-based antifungal drug| lanosterol 14 alpha-demethylase inhibitor | CAS 946075-13-4 | BAL-8557; BAL 8557; isavuconazole; Cresemba | InvivoChem [invivochem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Isavuconazole: Thermodynamic Evaluation of Processes Sublimation, Dissolution and Partition in Pharmaceutically Relevant Media - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Isavuconazonium in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of isavuconazonium, the prodrug of the broad-spectrum antifungal agent isavuconazole, in murine models. Isavuconazole is a critical therapeutic option for invasive fungal infections, and understanding its behavior in preclinical models is paramount for translational drug development. This document synthesizes key quantitative data, details experimental methodologies, and visualizes workflows to support ongoing research and development efforts in this field.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of isavuconazole, the active moiety of this compound sulfate, has been characterized in various murine models. Following oral or intravenous administration, the prodrug is rapidly and extensively converted to isavuconazole by plasma esterases.[1] The subsequent pharmacokinetic parameters of isavuconazole are summarized below.

Plasma Pharmacokinetics

Oral administration of this compound sulfate in murine models leads to dose-dependent plasma concentrations of isavuconazole. Key pharmacokinetic parameters from a study in CD-1 mice are presented in Table 1. The dose-normalized area under the curve (AUC) for isavuconazole in plasma was found to be relatively consistent across a range of single doses.[2]

Table 1: Plasma Pharmacokinetic Parameters of Isavuconazole in Mice Following Single Oral Doses of this compound Sulfate [2]

| This compound Sulfate Dose (mg/kg) | Isavuconazole Equivalent Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC0-∞ (mg·h/L) | t1/2 (h) | Dose-Normalized AUC (mg·h/L per mg/kg) |

| 4 | 1.92 | 0.13 | 0.25 | 0.52 | 2.6 | 0.13 |

| 16 | 7.68 | 0.54 | 0.25 | 4.1 | 3.1 | 0.53 |

| 64 | 30.7 | 2.2 | 0.5 | 26 | 5.2 | 0.85 |

| 256 | 122.9 | 8.9 | 1 | 70 | 3.8 | 0.57 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-∞: Area under the concentration-time curve from time zero to infinity; t1/2: Half-life. Conversion factor from this compound sulfate to isavuconazole active moiety is 0.48 on a mg/kg basis.[2]

Epithelial Lining Fluid (ELF) Pharmacokinetics

The penetration of isavuconazole into the epithelial lining fluid (ELF) of the lungs is a critical determinant of its efficacy against pulmonary fungal infections. Table 2 outlines the pharmacokinetic parameters of isavuconazole in the ELF of mice.

Table 2: Epithelial Lining Fluid (ELF) Pharmacokinetic Parameters of Isavuconazole in Mice [2]

| This compound Sulfate Dose (mg/kg) | Isavuconazole Equivalent Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC0-∞ (mg·h/L) | t1/2 (h) |

| 16 | 7.68 | 1.1 | 0.5 | 6.8 | 2.8 |

| 64 | 30.7 | 4.5 | 1 | 42 | 4.2 |

| 256 | 122.9 | 18 | 2 | 180 | 4.5 |

Tissue Distribution

Isavuconazole demonstrates extensive tissue distribution, achieving concentrations in key target organs that are often higher than in plasma.[3] A study in mice with experimental invasive aspergillosis revealed significant penetration into both lung and brain tissue.[4][5] Following a single oral dose of 256 mg/kg of this compound sulfate, tissue-to-serum concentration ratios were greater than one at all time points measured (1, 3, 6, and 24 hours).[3] In the lungs, the tissue-to-serum ratio increased from 2.2 at 1 hour to 2.7 at 24 hours post-dose, indicating slower elimination from this target organ compared to blood.[3][6] At 1 hour post-dose, average drug levels in infected lung lesions were 29.7 µg/g, and in non-lesion areas, they were 25.0 µg/g.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacokinetic studies. The following sections describe the protocols employed in key murine studies of this compound.

Animal Models

-

Strain: Outbred female CD-1 mice, 4 to 5 weeks old, weighing 20 to 22 g, have been commonly used for pharmacokinetic and pharmacodynamic studies.[7]

-

Infection Models: For studies investigating efficacy and tissue penetration at the site of infection, various models of invasive aspergillosis have been established.[4][5] One such model involves immunosuppressed mice infected with Aspergillus fumigatus.[7] Another utilizes mice with chronic granulomatous disease (CGD) (gp91phox-/-) to study drug distribution in granulomatous lesions.[4][5] For mucormycosis studies, mice are often immunosuppressed with cyclophosphamide and cortisone acetate before intratracheal infection with Rhizopus delemar.[8][9]

Drug Administration

-

Formulation: The prodrug, this compound sulfate, is typically dissolved in sterile water for oral administration.[2][8] The purity of the prodrug is accounted for in dose calculations.[2]

-

Route of Administration: Oral gavage is the most frequently reported route for this compound administration in murine pharmacokinetic studies.[2][7]

-

Dosing Regimens: A wide range of doses has been investigated, from 0.25 to 512 mg/kg/day of this compound sulfate.[10] Dose fractionation studies have also been performed to determine the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy, with dosing intervals of 8, 12, or 24 hours.[7] The conversion factor to determine the equivalent dose of the active isavuconazole moiety from the prodrug is 0.48.[2][11]

Sample Collection and Processing

-

Blood Sampling: Blood samples are typically collected at multiple time points post-dose via cardiac puncture or from the lateral tail vein.[7][12] Plasma is separated by centrifugation and stored at -80°C until analysis.[13]

-

Tissue Harvesting: For tissue distribution studies, animals are euthanized at predetermined time points, and target organs such as the lungs and brain are collected.[4][5] Tissues are then processed for analysis.

-

Bronchoalveolar Lavage (BAL) for ELF: To determine concentrations in the epithelial lining fluid, a bronchoalveolar lavage is performed.

Analytical Methodology

-

Quantification of Isavuconazole: Isavuconazole concentrations in plasma, ELF, and tissue homogenates are typically determined using high-pressure liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][5] This method provides high sensitivity and specificity for the quantification of the active drug.

-

Tissue Imaging: Matrix-assisted laser desorption ionization mass spectrometry imaging (MALDI-MSI) has been used to visualize the spatial distribution of isavuconazole within infected tissues, such as the lungs.[4][5]

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for a murine pharmacokinetic study of this compound.

References

- 1. Profile of isavuconazole and its potential in the treatment of severe invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Tissue Distribution and Penetration of Isavuconazole at the Site of Infection in Experimental Invasive Aspergillosis in Mice with Underlying Chronic Granulomatous Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacodynamics of Isavuconazole in an Aspergillus fumigatus Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Pharmacodynamics of isavuconazole in an Aspergillus fumigatus mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Concentration-Dependent Efficacy of Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.asm.org [journals.asm.org]

In Vitro Evaluation of Isavuconazonium Against Candida auris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida auris, an emerging multidrug-resistant fungal pathogen, presents a significant global health threat, necessitating the exploration of effective therapeutic options. This technical guide provides an in-depth overview of the in vitro evaluation of isavuconazonium, the prodrug of the broad-spectrum triazole isavuconazole, against C. auris. It consolidates key findings on its antifungal activity, details the experimental protocols for its evaluation, and presents quantitative data in a comparative format. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents against this critical pathogen.

Introduction

First identified in 2009, Candida auris has rapidly emerged as a nosocomial pathogen of concern due to its propensity for causing invasive infections with high mortality rates and its frequent resistance to multiple classes of antifungal drugs.[1] The U.S. Centers for Disease Control and Prevention (CDC) has classified it as an "urgent threat".[1] While echinocandins are often recommended as a first-line treatment, resistance has been reported, highlighting the urgent need for alternative therapeutic strategies.[1]

Isavuconazole, a newer broad-spectrum triazole antifungal, has demonstrated potent in vitro activity against a range of Candida species. This guide focuses on the in vitro data supporting the potential use of this compound for the treatment of C. auris infections.

Antifungal Susceptibility of Candida auris to Isavuconazole

In vitro studies have consistently demonstrated the potent activity of isavuconazole against clinical isolates of C. auris. Minimum Inhibitory Concentration (MIC) data from various studies are summarized below.

Minimum Inhibitory Concentration (MIC) Data

The susceptibility of C. auris to isavuconazole has been evaluated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

| Study/Source | No. of Isolates | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |

| Pfaller et al.[2] | 36 | Not Specified | ≤0.008 - 4 | 0.5 | 1 | Not Reported |

| de Oliveira et al.[3][4] | 62 | CLSI | <0.008 | Not Reported | ≤0.008 | Not Reported |

| de Oliveira et al.[3][4] | 62 | EUCAST | ≤0.008 - 0.12 | Not Reported | ≤0.008 | Not Reported |

| Arendrup et al. (as cited in[3]) | 123 | CLSI | ≤0.015 - 4 | Not Reported | 0.5 | Not Reported |

| Arendrup et al. (as cited in[3]) | 123 | EUCAST | ≤0.008 - 2 | Not Reported | 0.5 | Not Reported |

| Gamal et al.[5][6] | 1 | CLSI | 0.25 | Not Applicable | Not Applicable | Not Applicable |

| Chaabane et al.[7][8] | 15 | EUCAST | 0.004 - 1 | 0.25 | 0.5 | 0.21 |

| Chaabane et al. (Agar Diffusion)[7][8] | 15 | Agar Diffusion | 0.006 - 3 | 0.5 | 1 | 0.47 |

| Rodriguez-Goncer et al. (Planktonic)[9][10][11][12] | 23 | Not Specified | 0.015 - 4 | Not Reported | Not Reported | Not Reported |

| Rodriguez-Goncer et al. (Sessile)[9][10][11][12] | 14 | Not Specified | 0.5 - >2 | Not Reported | Not Reported | Not Reported |

Synergistic Interactions

The combination of isavuconazole with other antifungal agents has been investigated to explore potential synergistic effects against C. auris.

Isavuconazole in Combination with Echinocandins

Studies have shown promising synergistic or partial synergistic interactions when isavuconazole is combined with anidulafungin and caspofungin.[1][2] This suggests a potential role for combination therapy in treating C. auris infections.

Isavuconazole in Combination with Colistin

In one study, the combination of isavuconazole and colistin was found to be synergistic against a high percentage of C. auris isolates when evaluated by the checkerboard microdilution technique.[7][8]

Activity Against Biofilms

Candida auris has the ability to form biofilms, which can contribute to its persistence and resistance to antifungal treatment. The activity of isavuconazole against C. auris biofilms has been evaluated, with one study reporting sessile MICs ranging from 0.5 to >2 µg/mL for 14 biofilm-forming isolates.[9][10][11][12]

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to evaluate the efficacy of this compound against C. auris.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent against a yeast isolate. Both the CLSI document M27 and EUCAST E.Def 7.4 provide detailed protocols.[13][14]

Principle: Serial twofold dilutions of the antifungal agent are prepared in a liquid medium in a microtiter plate. A standardized inoculum of the yeast is added to each well. The MIC is the lowest concentration of the antifungal agent that inhibits the visible growth of the yeast after a specified incubation period.

Workflow Diagram:

Caption: Workflow for Broth Microdilution MIC Testing.

Detailed Steps:

-

Preparation of Antifungal Agent: Prepare a stock solution of isavuconazole. Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate.

-

Inoculum Preparation: Culture C. auris on a suitable agar medium (e.g., Sabouraud dextrose agar) for 24-48 hours at 35-37°C.[15] Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5–2.5 × 10⁵ CFU/mL.[16]

-

Microtiter Plate Inoculation: Dispense the diluted antifungal agent and the yeast inoculum into the wells of a 96-well microtiter plate. Include a growth control (no antifungal) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24 hours.[16]

-

MIC Endpoint Reading: Determine the MIC as the lowest concentration of isavuconazole that causes a significant reduction in growth (typically ≥50% for azoles) compared to the drug-free growth control.[16]

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.

Principle: A microtiter plate is prepared with serial dilutions of two drugs, one along the x-axis and the other along the y-axis. Each well contains a unique combination of concentrations of the two drugs. The plate is then inoculated with a standardized yeast suspension.

Workflow Diagram:

Caption: Workflow for Checkerboard Synergy Assay.

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:

-

Synergy: FICI ≤ 0.5

-

Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

Time-Kill Assays

Time-kill assays provide information on the pharmacodynamic activity of an antifungal agent over time.

Principle: A standardized yeast inoculum is exposed to a fixed concentration of the antifungal agent in a liquid medium. At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable organisms (CFU/mL).

Workflow Diagram:

Caption: Workflow for Time-Kill Assay.

Interpretation:

-

Fungicidal activity: ≥3-log₁₀ decrease in CFU/mL from the starting inoculum.[17]

-

Fungistatic activity: <3-log₁₀ decrease in CFU/mL from the starting inoculum.

Conclusion

The in vitro data strongly suggest that isavuconazole possesses potent activity against Candida auris. It exhibits low MIC values against a large number of clinical isolates and shows promise for use in combination therapy.[3][4] Further research, including in vivo studies, is warranted to fully elucidate the clinical utility of this compound in the management of infections caused by this challenging pathogen. The standardized protocols outlined in this guide provide a framework for the continued evaluation of isavuconazole and other novel antifungal agents against C. auris.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Synergistic Activity of Isavuconazole or Voriconazole plus Anidulafungin and the Occurrence and Genetic Characterization of Candida auris Detected in a Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Isavuconazole activity against Candida species from Brazil focusing on C. auris: MIC comparison between EUCAST and CLSI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Efficacy of Voriconazole, Isavuconazole, Fluconazole, and Anidulafungin in the Treatment of Emerging Candida auris Using an Immunocompromised Murine Model of Disseminated Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro synergy of isavuconazole in combination with colistin against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. In vitro and in vivo interaction of caspofungin with isavuconazole against Candida auris planktonic cells and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. EUCAST: AST of Yeasts [eucast.org]

- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 15. scribd.com [scribd.com]

- 16. medicallabnotes.com [medicallabnotes.com]

- 17. Assessment of Candida auris Response to Antifungal Drugs Using Time–Kill Assays and an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Target Validation of Isavuconazole in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isavuconazole is a broad-spectrum triazole antifungal agent effective against a wide range of fungal pathogens. Its primary molecular target is the cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51), which is a critical component of the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. This technical guide provides a comprehensive overview of the molecular target validation of isavuconazole, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and a review of its off-target effects.

Introduction

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The development of effective and safe antifungal agents is a critical area of research. Isavuconazole, a second-generation triazole, has emerged as a valuable therapeutic option due to its broad spectrum of activity and favorable pharmacokinetic profile.[1][2] This guide focuses on the molecular validation of its primary target, lanosterol 14-alpha-demethylase (CYP51), providing researchers and drug development professionals with a detailed understanding of its mechanism of action and the experimental approaches used to confirm it.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Isavuconazole exerts its antifungal effect by specifically inhibiting lanosterol 14-alpha-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

The inhibition of CYP51 by isavuconazole leads to a cascade of events that ultimately compromise fungal cell viability:

-

Depletion of Ergosterol: The primary consequence of CYP51 inhibition is the cessation of ergosterol synthesis.

-

Accumulation of Toxic Methylated Sterols: The blockage of the demethylation step results in the accumulation of 14-alpha-methylated sterol precursors, such as lanosterol and eburicol.[3] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.

-

Disruption of Cell Membrane Integrity: The altered sterol composition leads to increased membrane permeability, altered activity of membrane-associated enzymes, and overall destabilization of the cell membrane, ultimately resulting in the inhibition of fungal growth and cell death.[1]

The specificity of isavuconazole for the fungal CYP51 enzyme over its human ortholog is a key factor in its therapeutic index.[3]

Quantitative Data on Isavuconazole Activity

The inhibitory activity of isavuconazole against its molecular target and its antifungal efficacy have been quantified using various in vitro assays.

Inhibition of Fungal CYP51 Enzymes

The direct inhibitory effect of isavuconazole on purified or recombinant CYP51 enzymes is a crucial validation step. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this inhibition.

| Fungal Species | CYP51 Isoform | IC50 (µM) | Reference |

| Aspergillus fumigatus | CYP51A | 0.22 | [3] |

| Aspergillus fumigatus | CYP51B | 0.45 | [3] |

| Homo sapiens | CYP51 | 25 | [3] |

This table summarizes the IC50 values of isavuconazole against fungal and human CYP51 enzymes.

In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. MIC values provide an indication of the overall antifungal potency of isavuconazole against various fungal pathogens.

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candida albicans | ≤0.008 - 2 | <0.5 | <2.0 | [1][2] |

| Candida glabrata | ≤0.008 - 16 | <0.5 | <2.0 | [1][2] |

| Candida krusei | ≤0.008 - 2 | <0.5 | <2.0 | [1][2] |

| Aspergillus fumigatus | 0.25 - 8 | 1 | 1 | [1] |

| Cryptococcus neoformans | <0.008 - 0.5 | ≤0.015 | 0.06 | [1][5] |

| Cryptococcus gattii | <0.008 - 0.5 | 0.03 | 0.06 | [1][5] |

This table presents a summary of isavuconazole MIC values against a range of clinically relevant fungal species.

Impact on Fungal Sterol Composition

Quantitative analysis of the fungal sterol profile following isavuconazole treatment provides direct evidence of its on-target effect. This analysis typically reveals a decrease in ergosterol levels and an accumulation of 14-alpha-methylated sterols.

| Fungal Species | Isavuconazole Conc. | Ergosterol (% of total sterols) | 14-methylated sterols (% of total sterols) | Reference |

| Aspergillus fumigatus | 0.0125 µg/mL | Depleted | Accumulated | [3] |

This table illustrates the qualitative changes in the sterol profile of Aspergillus fumigatus upon treatment with isavuconazole.

Experimental Protocols for Target Validation

Validating the molecular target of an antifungal agent involves a series of well-defined experimental procedures.

CYP51 Inhibition Assay

This assay directly measures the inhibitory effect of isavuconazole on the activity of the CYP51 enzyme.

Principle: Recombinant fungal CYP51 is incubated with its substrate (e.g., lanosterol) in the presence of varying concentrations of the inhibitor. The enzymatic activity is determined by measuring the depletion of the substrate or the formation of the product.

Methodology:

-

Expression and Purification of Recombinant CYP51:

-

The gene encoding the fungal CYP51 is cloned into an expression vector (e.g., in E. coli).

-

The recombinant protein is overexpressed and purified using affinity chromatography.

-

-

Enzyme Reconstitution:

-

The purified CYP51 enzyme is reconstituted with a cytochrome P450 reductase and a lipid environment to ensure its catalytic activity.

-

-

Inhibition Assay:

-

The reconstituted enzyme is incubated with its substrate (e.g., radiolabeled lanosterol) and a range of isavuconazole concentrations.

-

The reaction is initiated by the addition of NADPH.

-

After a defined incubation period, the reaction is stopped, and the sterols are extracted.

-

-

Analysis:

-

The substrate and product are separated and quantified using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

-

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to determine the changes in the sterol composition of fungal cells after treatment with isavuconazole.

Principle: Fungal cells are cultured with and without the antifungal agent. The cellular lipids, including sterols, are extracted, derivatized, and then analyzed by GC-MS to identify and quantify the different sterol components.

Methodology:

-

Fungal Culture and Treatment:

-

Fungal cultures are grown to the mid-logarithmic phase.

-

The cultures are then treated with various concentrations of isavuconazole or a vehicle control for a specified duration.

-

-

Sterol Extraction:

-

Fungal cells are harvested by centrifugation.

-

The cell pellet is subjected to saponification (alkaline hydrolysis) to release the sterols from their esterified forms.

-

The non-saponifiable lipids, including sterols, are extracted with an organic solvent (e.g., n-hexane).

-

-

Derivatization:

-

The extracted sterols are derivatized (e.g., silylated) to increase their volatility for GC analysis.

-

-

GC-MS Analysis:

-

The derivatized sterol sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

The different sterols are separated based on their retention times and identified by their characteristic mass spectra.

-

The relative abundance of each sterol is quantified by integrating the peak areas.

-

Signaling Pathways and Experimental Workflows

The inhibition of CYP51 by isavuconazole triggers a cellular response that can be visualized as a signaling pathway.

References

- 1. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activities of Isavuconazole and Comparator Antifungal Agents Tested against a Global Collection of Opportunistic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isavuconazole Is Effective for the Treatment of Experimental Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

Isavuconazonium Stability and Degradation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isavuconazonium sulfate is a water-soluble prodrug of the broad-spectrum triazole antifungal agent, isavuconazole. Its development was a significant step forward in the treatment of invasive fungal infections, offering both intravenous and oral formulations. A critical aspect of the drug development process and formulation science is understanding the stability of the active pharmaceutical ingredient (API) and its degradation pathways under various stress conditions. This technical guide provides a comprehensive overview of the stability and degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation pathways.

This compound is designed to be rapidly converted in the body to its active form, isavuconazole, through hydrolysis by plasma esterases. Isavuconazole then acts by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase, a crucial component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The stability of the prodrug, this compound sulfate, is a key factor in ensuring its safe and effective delivery. The crystalline form of this compound sulfate has been shown to be more stable than its amorphous counterpart, which is more susceptible to degradation, leading to a decrease in purity and an increase in impurities over time.[1]

Quantitative Stability Data

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of a drug substance. The following table summarizes the quantitative data from forced degradation studies on isavuconazole, the active moiety of this compound. It is important to note that specific quantitative degradation data for the prodrug, this compound sulfate, is not extensively available in the public domain. The data for isavuconazole, however, provides valuable insights into the potential stability challenges.

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 1 M HCl | 2 hours at 80°C | 4.39 | [2] |

| Alkaline Hydrolysis | 1 M NaOH | 2 hours at 80°C | 2.07 | [2] |

| Oxidative | 3% H₂O₂ | Not Specified | 2.19 | [2] |

| Thermal | 80°C | 2 hours | 1.03 | [2] |

| Photolytic | UV light | Not Specified | No degradation | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of stability studies. Below are generalized protocols for forced degradation studies, based on available literature for isavuconazole and general pharmaceutical practices.

Forced Degradation Stock Solution Preparation

A stock solution of isavuconazole is typically prepared by accurately weighing and dissolving the substance in a suitable solvent, such as a mixture of water and methanol, to a known concentration (e.g., 1 mg/mL).[3]

Acid Degradation

-

To a specific volume of the stock solution, an equal volume of an acidic solution (e.g., 1 N HCl) is added.[3]

-

The mixture is then subjected to stress conditions, such as heating at a specific temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[2]

-

After the stress period, the solution is cooled to room temperature and neutralized with a suitable base (e.g., 1 N NaOH).[3]

-

The sample is then diluted to a suitable concentration for analysis by a stability-indicating method.

Alkaline Degradation

-

To a specific volume of the stock solution, an equal volume of an alkaline solution (e.g., 1 N NaOH) is added.[3]

-

The mixture is then heated under controlled conditions (e.g., 80°C for 2 hours).[2]

-

Following the stress period, the solution is cooled and neutralized with a suitable acid (e.g., 1 N HCl).[3]

-

The sample is subsequently diluted for analysis.

Oxidative Degradation

-

A specific volume of the stock solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

The reaction is typically carried out at room temperature for a specified duration.

-

The resulting solution is then diluted for chromatographic analysis.

Thermal Degradation

-

The solid drug substance or a solution of the drug is exposed to elevated temperatures (e.g., 60-80°C) for a defined period.[2]

-

For solid-state studies, the sample is then dissolved in a suitable solvent. For solution studies, the sample is cooled to room temperature.

-

The sample is then prepared for analysis.

Photolytic Degradation

-

The drug substance (solid or in solution) is exposed to a controlled source of UV and visible light.

-

The exposure is typically measured in terms of lux hours and watt-hours per square meter.

-

Following exposure, the sample is prepared for analysis.

Analytical Methodology

A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with a photodiode array (PDA) detector, is used to separate and quantify the parent drug and its degradation products.[1][2][3] Mass spectrometry (MS), particularly LC-MS/MS, is employed for the identification and structural elucidation of the degradation products.[4][5][6]

Degradation Pathways

The degradation of this compound sulfate can occur through several pathways, primarily hydrolysis, leading to the formation of the active drug, isavuconazole, and other related substances. Forced degradation studies have identified at least four degradation products, designated as DP1, DP2, DP3, and DP4.[4][5][6] Isavuconazole itself is designated as DP1.[4][6]

The primary degradation pathway is the hydrolysis of the ester linkage in the prodrug moiety, releasing isavuconazole and an inactive cleavage product. This is the intended activation pathway in vivo, catalyzed by plasma esterases.[7] Under chemical stress conditions, this hydrolysis can also occur non-enzymatically.

The following diagram illustrates a generalized workflow for a forced degradation study of this compound sulfate.

Conclusion

The stability of this compound sulfate is a critical attribute for its successful formulation and clinical use. While the crystalline form demonstrates good stability, the prodrug is susceptible to degradation, primarily through hydrolysis to the active moiety, isavuconazole. Forced degradation studies on isavuconazole have revealed its susceptibility to acidic, alkaline, and oxidative stress. A thorough understanding of these degradation pathways and the development of robust, stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of this compound-containing drug products. Further research to fully characterize all degradation products and to obtain more comprehensive quantitative stability data for the prodrug itself will continue to be of high value to the pharmaceutical science community.

References

- 1. msnlabs.com [msnlabs.com]

- 2. sdiarticle4.com [sdiarticle4.com]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification and structural characterization of four novel degradation products and a process impurity of this compound sulfate for injection formulation bulk by LC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and structural characterization of four novel degradation products and a process impurity of this compound sulfate for injection formulation bulk by LC-ESI-QTOF-MS/MS | Semantic Scholar [semanticscholar.org]

- 7. Two Phase 1, Open‐Label, Mass Balance Studies to Determine the Pharmacokinetics of 14C‐Labeled this compound Sulfate in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Isavuconazonium In Vitro Susceptibility Testing: A Guide to CLSI Guidelines

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview and protocols for the in vitro susceptibility testing of isavuconazonium, the prodrug of isavuconazole, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines. Isavuconazole is a broad-spectrum triazole antifungal agent effective against a range of yeasts and molds. Accurate susceptibility testing is crucial for clinical decision-making, epidemiological surveillance, and drug development. This document outlines the standardized methodologies for determining the minimum inhibitory concentrations (MICs) of isavuconazole against clinically relevant fungal isolates.

Mechanism of Action

Isavuconazole targets the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. By blocking this step, isavuconazole disrupts the production of ergosterol, an essential component for fungal cell membrane integrity. The depletion of ergosterol and the accumulation of toxic sterol precursors lead to impaired membrane function and ultimately inhibit fungal growth.[1][2][3]

A diagram illustrating the mechanism of action of isavuconazole within the ergosterol biosynthesis pathway is provided below.

References

Isavuconazole minimum inhibitory concentration determination for Mucorales

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview and protocol for determining the Minimum Inhibitory Concentration (MIC) of isavuconazole against fungi belonging to the order Mucorales. Mucormycosis, the infection caused by these molds, is a severe and often fatal disease, making accurate susceptibility testing crucial for clinical management and drug development. Isavuconazole is a broad-spectrum triazole antifungal agent with demonstrated activity against Mucorales and is approved for the treatment of invasive mucormycosis.[1][2][3] Standardized methods for antifungal susceptibility testing (AFST) are essential for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.2 provide guidelines for testing filamentous fungi.[4][5]

Data Presentation: Isavuconazole MICs for Mucorales

The following table summarizes isavuconazole MIC data for various Mucorales species, compiled from studies utilizing CLSI and EUCAST broth microdilution methods. It is important to note that MIC values can vary depending on the testing methodology (CLSI vs. EUCAST) and even the reading time of the results.[4][5][6]

| Mucorales Species | Testing Method | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| All Mucorales | CLSI | 292 | 0.25 to ≥16 | - | - | [7] |

| All Mucorales | CLSI | 124 | 0.125 to 8 | - | - | [6] |

| All Mucorales | EUCAST | 124 | 0.5 to 8 | - | - | [6] |

| All Mucorales | CLSI | 72 | 0.125 to 2 | 1 | - | [4][8] |

| All Mucorales | EUCAST (Day 1) | 72 | 0.125 to 16 | 1 | - | [4][8] |

| Rhizopus spp. | CLSI | 27 | - | 1 | >8 | [2][3] |

| Rhizopus arrhizus (oryzae) | CLSI | - | - | 1 | - | [7][9] |

| Rhizopus microsporus | CLSI | 26 | 0.125 to 1 | 0.5 | - | [4][8] |

| Lichtheimia spp. | CLSI | 11 | - | 4 | 8 | [2][3] |

| Lichtheimia corymbifera | CLSI | 12 | 1 to 2 | 1 | - | [4][8] |

| Mucor spp. | CLSI | 8 | - | >8 | - | [2][3] |

| Mucor circinelloides | CLSI | 14 | 1 to 8 | 4-8 | - | [4][8] |

| Rhizomucor pusillus | CLSI | 9 | 0.125 to 1 | 1 | - | [4][8] |

Note: Clinical breakpoints for isavuconazole against Mucorales have not been established.[4] However, isavuconazole is an important treatment option for mucormycosis.[1][10]

Experimental Protocols

The following are detailed methodologies for determining the isavuconazole MIC for Mucorales based on the CLSI M38 and EUCAST E.Def 9.2 documents.

I. CLSI M38-A2 Broth Microdilution Method

This protocol is a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.

1. Media Preparation:

-

Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS) at a pH of 7.0.

-

Prepare the medium according to the manufacturer's instructions.

2. Inoculum Preparation:

-

Grow the Mucorales isolate on potato dextrose agar (PDA) at 35°C for 4-7 days to obtain mature sporangia.

-

Harvest the spores by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

-

Gently rub the surface with a sterile cotton swab.

-

Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

-

Adjust the spore concentration of the supernatant to 0.4 x 10⁵ to 5 x 10⁵ CFU/mL by counting with a hemocytometer and performing serial dilutions in sterile saline. This will be the working inoculum suspension.

3. Isavuconazole Plate Preparation:

-

Prepare a stock solution of isavuconazole in dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of isavuconazole in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 16 mg/L.

-

Dispense 100 µL of each concentration into the wells of a 96-well microtiter plate.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

4. Inoculation and Incubation:

-

Add 100 µL of the working inoculum suspension to each well, resulting in a final inoculum concentration of 0.2 x 10⁵ to 2.5 x 10⁵ CFU/mL.

-

Seal the plates and incubate at 35°C for 24-48 hours.

5. Endpoint Determination:

-

Read the MICs visually.

-

The MIC is the lowest concentration of isavuconazole that shows 100% inhibition of growth (complete absence of visible growth) compared to the growth control.[5][6]

II. EUCAST E.Def 9.2 Broth Microdilution Method

This protocol is the European standard for antifungal susceptibility testing of molds.

1. Media Preparation:

-

Use RPMI 1640 medium supplemented with 2% glucose, with L-glutamine, without bicarbonate, and buffered with MOPS at a pH of 7.0.

2. Inoculum Preparation:

-

The inoculum preparation is similar to the CLSI method.

-

Adjust the final inoculum concentration to be 1 x 10⁵ to 2.5 x 10⁵ CFU/mL in the final testing volume.[6]

3. Isavuconazole Plate Preparation:

-

Similar to the CLSI method, prepare serial twofold dilutions of isavuconazole in the EUCAST testing medium.

4. Inoculation and Incubation:

-

Inoculate the microtiter plates and incubate at 35°C.

-

Read the plates at 24 hours. If growth is insufficient, a second reading at 48 hours can be performed.[5][6]

5. Endpoint Determination:

-

The MIC endpoint is also defined as 100% inhibition of growth.[6]

Mandatory Visualizations

Signaling Pathway

Caption: Isavuconazole targets and inhibits lanosterol 14-alpha-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, disrupting fungal cell membrane integrity.

Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of isavuconazole against Mucorales using the broth microdilution method.

References

- 1. mdpi.com [mdpi.com]

- 2. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing Isavuconazole, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In Vitro Activity of Isavuconazole and Comparators against Clinical Isolates of the Mucorales Order - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of Isavuconazole against Opportunistic Fungal Pathogens from Two Mycology Reference Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal resistance in mucorales - PubMed [pubmed.ncbi.nlm.nih.gov]

Isavuconazonium Administration for In-Vivo Antifungal Efficacy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in-vivo administration of isavuconazonium, the prodrug of isavuconazole, a broad-spectrum triazole antifungal agent. The following sections outline established methodologies for preclinical efficacy studies in various animal models of invasive fungal infections, including aspergillosis, mucormycosis, and coccidioidomycosis.

Overview of this compound in In-Vivo Research

This compound sulfate is a water-soluble prodrug that is rapidly hydrolyzed by plasma esterases to its active moiety, isavuconazole.[1] This favorable pharmacokinetic profile, including high oral bioavailability (approximately 98%), allows for consistent exposure in animal models and flexible administration routes.[1][2] In-vivo studies are crucial for determining the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy, such as the area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio.[3][4]

Experimental Protocols

Murine Model of Invasive Aspergillosis

This protocol is adapted from studies evaluating the efficacy of isavuconazole against Aspergillus fumigatus.[4]

Objective: To assess the dose-dependent efficacy of this compound in an immunocompromised murine model of invasive aspergillosis.

Materials:

-

This compound sulfate (prodrug)

-

Vehicle for oral gavage (e.g., sterile water for irrigation)[5]

-

Immunocompromised mice (e.g., cyclophosphamide/cortisone acetate-treated)[5]

-

Aspergillus fumigatus isolates (wild-type and/or resistant strains)[4]

-

Standard laboratory equipment for animal handling, infection, and dosing.

Procedure:

-

Immunosuppression: Induce neutropenia in mice using established protocols, for example, with cyclophosphamide and cortisone acetate.[5]

-

Infection: Infect mice via intratracheal or intranasal inoculation with a defined suspension of Aspergillus fumigatus spores.[5]

-

Treatment Initiation: Begin treatment with this compound sulfate 8 to 24 hours post-infection.[5]

-

Dosing:

-

Monitoring and Endpoints:

-

Monitor animal survival daily for a predefined period (e.g., 21 days).[5]

-

At the end of the study or upon euthanasia, collect tissues (e.g., lungs, brain, kidneys) for fungal burden analysis (e.g., quantitative PCR or colony-forming unit counts).[5]

-

Collect blood samples for pharmacokinetic analysis of isavuconazole plasma concentrations.[3]

-

Experimental Workflow for Murine Invasive Aspergillosis Model

Rabbit Model of Invasive Pulmonary Aspergillosis

This protocol is based on studies investigating the pharmacokinetics and efficacy of isavuconazole in persistently neutropenic rabbits.[3]

Objective: To evaluate the efficacy of different oral dosing regimens of this compound in a rabbit model of invasive pulmonary aspergillosis.

Procedure:

-

Immunosuppression: Render rabbits persistently neutropenic.

-

Infection: Inoculate rabbits with Aspergillus fumigatus.

-

Treatment Regimen:

-

Outcome Measures:

-

Monitor survival.[3]

-

Measure serum biomarkers such as galactomannan and (1→3)-β-d-glucan.[3]

-

Assess pulmonary injury through lung weights and infarct scores.[3]

-

Determine residual fungal burden in lung tissue.[3]

-

Analyze isavuconazole concentrations in plasma, bronchoalveolar lavage (BAL) fluid, and lung tissue.[3]

-

Logical Relationship of Dosing to Outcome in Rabbit IPA Model

Quantitative Data Summary

The following tables summarize dosing and pharmacokinetic data from various in-vivo studies.

Table 1: this compound Dosing in Murine Models

| Fungal Pathogen | Mouse Model | Route | Prodrug Dose (mg/kg) | Dosing Schedule | Reference |

| Rhizopus delemar | Neutropenic | Oral | 80, 110, 215 | Three times daily (t.i.d.) | [5] |

| Aspergillus fumigatus | Immunocompetent | Oral | 0.25 - 512 (total daily) | Twice daily (q12) | [4] |

| Coccidioides posadasii | N/A | Oral | 74.4, 111.6, 148.8 | Twice daily | [7] |

| Coccidioides posadasii | N/A | Oral | 186, 279, 372 | Twice daily | [7] |

| Cryptococcus spp. | N/A | Oral | 120, 240 | Twice daily (BID) | [8] |

Table 2: Isavuconazole Dosing and Pharmacokinetics in a Rabbit Model of Invasive Pulmonary Aspergillosis

| Isavuconazole Dose (mg/kg/day) | Loading Dose (mg/kg) | Mean Plasma AUC (ng·h/ml) | Key Efficacy Outcomes | Reference |

| 20 | 90 | 59,700 ± 14,000 | Less active than higher doses | [3] |

| 40 | 90 | 141,000 ± 32,000 | Significant increase in survival, resolution of biomarkers | [3] |

| 60 | 90 | 197,000 ± 27,000 | Comparable antifungal activity to the 40 mg/kg dose | [3] |

Administration and Formulation Considerations

-

Oral Administration: this compound sulfate can be prepared fresh daily in sterile water for irrigation for oral gavage.[5] The oral bioavailability of isavuconazole is high, at approximately 98%, and its absorption is not significantly affected by food.[1][2]

-

Intravenous Administration: For intravenous administration, the reconstituted solution should be infused over a minimum of one hour through an in-line filter (pore size 0.2 to 1.2 microns).[9] It should not be administered as a bolus injection.[9]

-

Prodrug to Active Moiety Conversion: It is important to note the distinction between the administered prodrug (this compound sulfate) and the active isavuconazole. Doses are often reported as the isavuconazole equivalent. For example, 372 mg of this compound sulfate is equivalent to 200 mg of isavuconazole.[9][10]

Conclusion

The protocols and data presented provide a framework for conducting in-vivo studies with this compound. The high oral bioavailability and predictable pharmacokinetics make it a versatile agent for preclinical antifungal research.[1][2] Dose-ranging studies are critical to establish the exposure-response relationship for different fungal pathogens and in various states of host immunity. Careful consideration of the animal model, route of administration, and relevant endpoints will ensure the generation of robust and translatable data.

References

- 1. Pharmacokinetics [cresemba.com]

- 2. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Pharmacodynamics of isavuconazole in an Aspergillus fumigatus mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and Associated Drug Exposures of Isavuconazole and Fluconazole in an Experimental Model of Coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isavuconazole—Animal Data and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Dosing & Administration [cresemba.com]

Application Notes and Protocols for Isavuconazole Quantification in Biological Samples using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of isavuconazole in biological samples, primarily human plasma and serum, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Isavuconazole is a broad-spectrum triazole antifungal agent, and its therapeutic drug monitoring (TDM) is crucial for ensuring efficacy while minimizing toxicity.[1][2] The methodologies described herein are based on validated, robust, and sensitive LC-MS/MS techniques.

Principle of the Method

The quantitative analysis of isavuconazole is achieved by HPLC-MS/MS, a highly selective and sensitive analytical technique. The method typically involves a straightforward sample preparation step, such as protein precipitation, to extract the drug from the biological matrix.[2][3] Chromatographic separation is then performed on a reversed-phase HPLC column, followed by detection using a triple quadrupole mass spectrometer.[2] Quantification is based on the peak area ratio of isavuconazole to a stable isotope-labeled internal standard, most commonly isavuconazole-d4, which corrects for variability during sample processing and analysis.[2][4][5]

Experimental Protocols

The following protocols outline the key steps for the quantification of isavuconazole in human plasma or serum.

Materials and Reagents

-

Isavuconazole reference standard

-

Isavuconazole-d4 (internal standard)[5]

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ultrapure water

-

Human plasma/serum (drug-free for calibration standards and quality controls)

Preparation of Stock and Working Solutions

-

Isavuconazole Stock Solution (1 mg/mL): Accurately weigh the isavuconazole reference standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.[2]

-

Isavuconazole-d4 Stock Solution (1 mg/mL): Prepare the isavuconazole-d4 internal standard stock solution in methanol at a concentration of 1 mg/mL.[2]

-

Working Standard Solutions: Perform serial dilutions of the isavuconazole stock solution with 50% methanol to prepare a series of working standards for the calibration curve and quality control (QC) samples.[6]

-

Internal Standard Working Solution: Dilute the isavuconazole-d4 stock solution with the protein precipitation solvent (e.g., acetonitrile or methanol) to the desired concentration.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting isavuconazole from plasma and serum samples.[1][2][3]

-

To a microcentrifuge tube, add 50 µL of the plasma/serum sample (calibrator, QC, or unknown).

-

Add 150 µL of the internal standard working solution (in acetonitrile or methanol).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the clear supernatant to a clean vial for HPLC-MS/MS analysis.

A typical workflow for sample preparation using protein precipitation.

HPLC-MS/MS Conditions

The following are typical HPLC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

-

HPLC System: A standard HPLC or UPLC system.

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm particle size).[8]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-